molecular formula C14H14ClN5O5S B2857256 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dinitrobenzamide hydrochloride CAS No. 1330397-90-4

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dinitrobenzamide hydrochloride

Cat. No.: B2857256
CAS No.: 1330397-90-4
M. Wt: 399.81
InChI Key: OGOPMKMNJJKVTC-UHFFFAOYSA-N
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Description

N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dinitrobenzamide hydrochloride is a synthetic small molecule characterized by a bicyclic thiazolo[5,4-c]pyridine core substituted with a methyl group at the 5-position and a 3,5-dinitrobenzamide moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Its structural complexity and nitro-functionalized aromatic system suggest unique electronic and steric properties that influence binding affinity to biological targets such as Factor Xa (FXa) or thrombin .

Properties

IUPAC Name

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,5-dinitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5S.ClH/c1-17-3-2-11-12(7-17)25-14(15-11)16-13(20)8-4-9(18(21)22)6-10(5-8)19(23)24;/h4-6H,2-3,7H2,1H3,(H,15,16,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOPMKMNJJKVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dinitrobenzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic applications based on diverse sources.

  • Molecular Formula : C13H13ClN4O5S
  • Molecular Weight : 358.78 g/mol
  • CAS Number : [insert CAS number]
  • Structure : The compound features a tetrahydrothiazolo-pyridine moiety linked to a dinitrobenzamide.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the thiazolo-pyridine core.
  • Introduction of the dinitrobenzamide group through acylation reactions.

Antitumor Activity

Recent studies have demonstrated that compounds similar to N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dinitrobenzamide exhibit significant antitumor properties. For instance:

  • Mechanism : These compounds may inhibit specific tyrosine kinases involved in cancer progression.
  • Case Study : A study reported that derivatives with similar structures inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest (PubMed ID: 15771411) .

Antithrombotic Activity

The compound has been evaluated for its antithrombotic properties:

  • Mechanism : It acts as an inhibitor of factor Xa (FXa), which is crucial in the coagulation cascade.
  • Research Findings : In vitro assays showed that the compound effectively reduced thrombin generation in human plasma samples (ResearchGate publication) .

Toxicity and Safety

Toxicological assessments indicate that while the compound has promising therapeutic effects, it also exhibits cytotoxicity at higher concentrations. Detailed studies are required to establish a safe therapeutic window.

Pharmacokinetics

Understanding the pharmacokinetic properties is essential for determining the bioavailability and metabolic stability of the compound. Preliminary studies suggest moderate solubility and favorable absorption characteristics.

Data Summary Table

PropertyValue
Molecular FormulaC13H13ClN4O5S
Molecular Weight358.78 g/mol
CAS Number[insert CAS number]
Antitumor IC50[insert IC50 value]
FXa Inhibition IC50[insert IC50 value]
Toxicity (in vitro)[insert toxicity data]

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The tert-butyl-substituted analogue (442.02 g/mol) has a higher molecular weight than the target compound (409.85 g/mol) due to the bulky tert-butyl group .
  • The carboxylic acid derivative (233.72 g/mol) is significantly lighter, reflecting the absence of the benzamide moiety .

The carboxylic acid derivative lacks the benzamide group entirely, limiting its direct inhibitory activity but making it a critical precursor for synthesizing active pharmaceuticals like Edoxaban .

Physicochemical and Stability Data

  • Purity and Availability :
    Derivatives like 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (98% purity) and ethyl carboxylate (97% purity) are commercially available , indicating robust synthetic protocols for this class.
  • Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogues, a critical factor for in vivo efficacy.

Preparation Methods

Formation of the Thiazolo[5,4-c]Pyridine Core

The synthesis begins with the construction of the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core. A piperidone derivative undergoes cyclization with sulfur powder and cyanamide in the presence of a catalytic secondary amine to form 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound (2)). This step leverages the nucleophilic displacement of a mercapto group to form the thiazole ring, followed by reduction of the pyridine ring to a partially saturated system.

Subsequent bromination at the 2-position is achieved using alkyl nitrites and copper-free conditions, yielding 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound (3)). Methylation at the 5-position employs formaldehyde and triacetoxysodium borohydride, a selective reducing agent that avoids over-reduction of the thiazole ring.

Cyanation and Hydrolysis

The brominated intermediate (compound (3)) is treated with 1.5 equivalents of a metal cyanide (e.g., sodium cyanide) in N,N-dimethylacetamide at 140–160°C for 13–20 hours to produce 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound (4)). Hydrolysis of the nitrile group is performed using lithium hydroxide in ethanol at 40–70°C, yielding the carboxylic acid derivative (compound (5)).

Step Reagent/Condition Solvent Temperature Time Yield
Bromination Alkyl nitrite Toluene 0–25°C 2–4 h 85–90%
Cyanation NaCN (1.5 eq) DMA 140–160°C 13–20 h 78–82%
Hydrolysis LiOH (2 eq) Ethanol 40–70°C 5–10 h 88–92%

Amide Coupling with 3,5-Dinitrobenzoyl Chloride

The carboxylic acid (compound (5)) is activated as a mixed acid anhydride using ethyl chloroformate and coupled with 3,5-dinitrobenzoyl chloride in the presence of triethylamine as a base. The reaction proceeds in dimethyl sulfoxide (DMSO) at room temperature, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent critically impacts reaction efficiency:

  • N,N-Dimethylacetamide (DMA) facilitates high-temperature cyanation without side reactions.
  • Toluene is preferred for bromination due to its inertness and ease of product isolation.
  • Recent studies propose sabinene , a biomass-derived solvent, as a green alternative for thiazole-forming reactions, though its applicability to this specific synthesis requires further validation.

Catalytic and Stoichiometric Considerations

  • Triacetoxysodium borohydride enables selective methylation without reducing the thiazole sulfur.
  • Lithium hydroxide outperforms other alkali hydroxides in hydrolysis due to its superior solubility in ethanol.

Structural Characterization and Stability

The final compound is isolated as a stable hydrochloride salt, confirmed by X-ray crystallography and NMR spectroscopy . The protonated amine at the 2-position enhances aqueous solubility, making the compound suitable for pharmacological formulations.

Industrial Scalability and Cost Efficiency

The patented route emphasizes cost-effective reagents (e.g., sulfur powder instead of phosphorus sulfides) and minimal purification steps. Key advantages include:

  • Single-step cyclization using catalytic amines.
  • Copper-free bromination , reducing metal contamination risks.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dinitrobenzamide hydrochloride?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the activation of the thiazolo-pyridine core (e.g., via carboxylic acid intermediates) followed by amide coupling with 3,5-dinitrobenzoyl chloride. Key steps include:
  • Reaction Conditions : Use of polar aprotic solvents (e.g., acetonitrile or DMF) under inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates.
  • Catalysts : Amine bases like triethylamine or DIPEA to facilitate coupling.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Analytical Validation : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~8.5 ppm for aromatic protons) and HPLC (retention time ~12–14 min, C18 column) .

Q. How can researchers ensure stability and reproducibility of this compound in experimental settings?

  • Methodological Answer : Stability studies should include:
  • Environmental Controls : Store lyophilized powder at –20°C in amber vials to prevent photodegradation. Avoid aqueous solutions at pH >7 due to potential hydrolysis of the amide bond.
  • Accelerated Degradation Tests : Expose samples to 40°C/75% relative humidity for 4 weeks; monitor purity via HPLC.
  • Buffer Compatibility : Use phosphate-buffered saline (pH 6.5–7.0) for in vitro assays, with DMSO stock concentrations ≤1% to avoid solvent effects .

Advanced Research Questions

Q. What strategies are effective in elucidating the pharmacological mechanism of action for this compound?

  • Methodological Answer :
  • Target Identification :
  • Kinase Profiling : Screen against panels of human kinases (e.g., Factor Xa, JAK2) using fluorescence polarization assays. Reference: A related thiazolo-pyridine derivative showed Factor Xa inhibition (IC₅₀ = 12 nM) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with active sites (e.g., Factor Xa S4 pocket) .
  • Functional Assays : Measure anticoagulant activity via prothrombin time (PT) and activated partial thromboplastin time (aPTT) in plasma models .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Common discrepancies arise from variations in assay conditions or impurities. Mitigation steps:
  • Batch Reproducibility : Compare HPLC chromatograms and NMR spectra across batches to rule out synthetic byproducts (e.g., nitro-group reduction products).
  • Assay Standardization : Use positive controls (e.g., rivaroxaban for Factor Xa inhibition) and normalize data to cell viability (MTT assays).
  • SAR Analysis : Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity trends. Example: 3,5-dinitro substitution enhances electron-withdrawing effects, improving target binding .

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Scaffold Modifications : Synthesize analogs with variations in the benzamide (e.g., 3,5-dichloro, 4-methoxy) and thiazolo-pyridine (e.g., 5-benzyl, 6-methyl) moieties.
  • Activity Mapping :
DerivativeSubstitution (R₁/R₂)IC₅₀ (Factor Xa)
Parent3,5-dinitro / 5-methyl18 nM
Analog A3,5-dichloro / 5-benzyl45 nM
Analog B4-methoxy / 6-methyl>1 µM
  • Statistical Analysis : Use multivariate regression (e.g., PLS) to quantify contributions of steric/electronic parameters .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility reports in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solubility Profiling : Perform equilibrium solubility assays in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
  • Crystallinity Effects : Analyze via XRPD; amorphous forms may show higher apparent solubility than crystalline forms.
  • Surfactant Use : Add 0.1% Tween-80 to aqueous media to improve dispersion of hydrophobic aggregates .

Key Research Gaps and Future Directions

  • In Vivo Pharmacokinetics : No data on oral bioavailability or half-life. Proposed studies:
    • Administer 10 mg/kg in rodent models; quantify plasma levels via LC-MS/MS.
  • Toxicology : Assess hepatotoxicity (ALT/AST levels) and mutagenicity (Ames test).
  • Target Validation : CRISPR/Cas9 knockout of putative targets (e.g., F10 gene) to confirm mechanism .

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